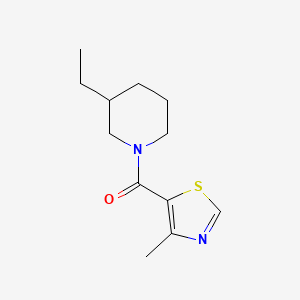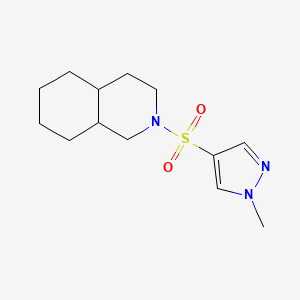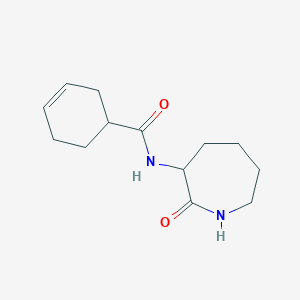
Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as OTMP, is a chemical compound that has been of interest to researchers due to its potential applications in various fields. OTMP is a synthetic compound and is not found naturally in any organism. It has been synthesized by several methods, and its properties and applications have been extensively studied.
Mechanism of Action
The mechanism of action of Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways in cells. Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been shown to have neuroprotective effects in animal models, suggesting that it may have potential as a treatment for neurological disorders.
Biochemical and Physiological Effects:
Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways in cells. It has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been shown to have neuroprotective effects in animal models, suggesting that it may have potential as a treatment for neurological disorders.
Advantages and Limitations for Lab Experiments
Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. Another advantage is that it has been extensively studied, so there is a large body of literature on its properties and applications. One limitation is that its mechanism of action is not fully understood, so further research is needed to fully understand its potential applications. Another limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. One direction is to further investigate its potential as an anticancer agent, including testing its efficacy in animal models and clinical trials. Another direction is to investigate its potential as a treatment for neurological disorders, including testing its efficacy in animal models and clinical trials. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in materials science and organic synthesis.
Synthesis Methods
Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone can be synthesized by several methods, including the reaction of 2-thiophen-3-ylpyrrolidine with oxalyl chloride, followed by the reaction with 2-methyl-2-oxazoline. Another method involves the reaction of 2-thiophen-3-ylpyrrolidine with oxalyl chloride, followed by the reaction with 1,3-dioxolane. Both methods result in the formation of Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, which can be purified by recrystallization.
Scientific Research Applications
Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been studied as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In materials science, Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been studied for its potential use as a precursor for the synthesis of new materials with unique properties. In organic synthesis, Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been studied for its potential use as a building block for the synthesis of new compounds with interesting properties.
properties
IUPAC Name |
oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(12-4-2-7-16-12)14-6-1-3-11(14)10-5-8-17-9-10/h5,8-9,11-12H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWMITAQCGGYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)


![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)



